1,3,5-Triazine

Structural Chemistry Symmetry-Based Design Star-Shaped Molecules

Researchers and procurement managers seeking a symmetric, electron-deficient heterocyclic core should specify 1,3,5-triazine. Unlike its isomers, it offers C₃ symmetry for building star-shaped molecules, covalent triazine frameworks (CTFs), and multivalent ligand systems. Substituting with 1,2,3- or 1,2,4-triazine compromises symmetry-dependent properties. · C₃-symmetric scaffold enables trisubstitution at 2,4,6-positions for CTFs with BET surface areas up to 1407 m²/g. · Electron-deficient ring facilitates S_NAr reactions unattainable with benzene, enabling efficient amide bond formation and formamidine synthesis. · Commercial grades at purities ≥95% to >98.0% (GC) support both R&D and industrial-scale production.

Molecular Formula C3H3N3
Molecular Weight 81.08 g/mol
CAS No. 290-87-9
Cat. No. B166579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine
CAS290-87-9
Synonyms1-benzopyrylium, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-, chloride
1-benzopyrylium, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-, chloride (1:1)
2-(3,4-dihydroxyphenyl) chromenylium-3,5,7-triol
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride
3,3',4',5,7-pentahydroxy-2-phenylbenzopyrylium chloride
3,5,7,3',4'-pentahydroxyflavylium
cyanidin
cyanidin cation
cyanidin chloride
cyanidin ion
cyanidine
cyanidol
cyanidol chloride
flavylium, 3,3',4',5,7-pentahydroxy-
flavylium, 3,3',4',5,7-pentahydroxy-, chloride
IdB 1027
IdB-1027
Molecular FormulaC3H3N3
Molecular Weight81.08 g/mol
Structural Identifiers
SMILESC1=NC=NC=N1
InChIInChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H
InChIKeyJIHQDMXYYFUGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazine Procurement Specifications & Core Chemical Characteristics


1,3,5-Triazine (CAS 290-87-9), also designated as s-triazine or sym-triazine, is a six-membered aromatic heterocycle with the molecular formula C₃H₃N₃ and a molar mass of 81.08 g/mol. Structurally, it is the most symmetric of the three isomeric triazines, characterized by alternating carbon and nitrogen atoms in a planar ring configuration [1]. The compound exists as a white to light-yellow crystalline solid with a melting point ranging from 77°C to 83°C and a boiling point of 114°C; it exhibits sparing solubility in water but is readily soluble in organic solvents such as methanol, ethanol, and acetone . Commercial grades are available at purities from ≥95% to >98.0% (GC) . As the unsubstituted parent core of a broad class of derivatives with extensive applications across agrochemicals, pharmaceuticals, polymer resins, and advanced porous materials, 1,3,5-triazine serves as a foundational building block for both industrial-scale synthesis and specialized research applications .

Architecture Symmetric C₃ core for star-shaped molecules, CTFs and multivalent ligands
Reactivity Electron-deficient ring enables nucleophilic aromatic substitution chemistry
Building block Precursor for hydrothermally stable MOF/COF ligands and resin intermediates

1,3,5-Triazine: Irreplaceable by Isomers & Benzene


Procurement specialists and researchers cannot interchangeably substitute 1,3,5-triazine with its structural isomers (1,2,3-triazine or 1,2,4-triazine) or with benzene-based aromatic cores without fundamentally altering both the physicochemical and reactivity profiles of the target system. Among the three triazine isomers, only 1,3,5-triazine possesses C₃ symmetry with nitrogen atoms positioned at 1-, 3-, and 5-positions, enabling symmetric trisubstitution at the 2-, 4-, and 6-positions—a geometric feature absent in the asymmetric 1,2,3- and 1,2,4-triazine isomers [1]. This C₃ symmetry is a critical determinant in applications requiring star-shaped molecular architectures, covalent triazine frameworks (CTFs), and multivalent ligand systems . Additionally, 1,3,5-triazine exhibits markedly weaker resonance energy than benzene, which shifts its predominant reactivity toward nucleophilic rather than electrophilic substitution pathways [2]. Consequently, substituting 1,3,5-triazine with benzene or with alternative triazine isomers would compromise designed symmetry-dependent properties and may render nucleophilic substitution-based synthetic strategies ineffective. The quantitative evidence presented below establishes the specific, measurable differentiation that justifies prioritizing 1,3,5-triazine in procurement decisions.

Risk factor 1,3,5-Triazine target Isomer/alternative core outcome
Symmetry C₃ symmetry – three equivalent C2/C4/C6 positions for symmetric trisubstitution 1,2,3-/1,2,4-triazine lack this symmetry; benzene cannot deliver star-shaped architectures
Reactivity path Nucleophilic aromatic substitution (S_NAr) dominates due to low resonance energy Benzene favors electrophilic substitution; isomer differences may shift pathway unpredictably
Framework design C₃ geometry critical for COF/CTF topology and high porosity retention Substituting core may reduce BET surface area, pore volume, or hydrothermal stability

1,3,5-Triazine Quantitative Differentiation Evidence


C₃ Symmetry and Planar Geometry

1,3,5-Triazine (s-triazine) is the sole triazine isomer possessing C₃ molecular symmetry, with nitrogen atoms positioned symmetrically at the 1-, 3-, and 5-ring positions. This symmetry renders the 2-, 4-, and 6-carbon positions chemically equivalent and optimally configured for symmetric trisubstitution. In contrast, 1,2,3-triazine (v-triazine) exhibits consecutive nitrogen atom placement (asymmetric), while 1,2,4-triazine (a-triazine) features an asymmetric nitrogen arrangement [1]. The planar aromatic conformation of 1,3,5-triazine, verified by X-ray crystallographic analysis of derivatives, further distinguishes it from non-planar heterocyclic alternatives . These geometric and symmetry features are intrinsic to the parent compound and are retained in its derivatives.

C₃ symmetry
Class-level
Exclusive D₃h point group; three chemically equivalent C2/C4/C6 sites; planar ring confirmed by XRD
Required for star-shaped architectures and symmetric frameworks
Asymmetric isomers cannot replicate trisubstitution geometry
Structural Chemistry Symmetry-Based Design Star-Shaped Molecules

Condensing Agent for Amide Bond Formation

1,3,5-Triazine functions as a dehydrating condensing agent for amide bond formation between carboxylic acids and amines in the presence of a base and a catalyst. Patent DE 10055174 A1 (assigned to SUEDDEUTSCHE KALKSTICKSTOFF) claims a process wherein 1,3,5-triazine enables amide synthesis via reaction of a carboxylic acid and an amine using a catalyst of formula (I), a non-cyclic auxiliary base, and optionally an organic solvent [1]. This application is enabled by the electron-deficient character of the 1,3,5-triazine ring (resonance energy weaker than benzene), which facilitates nucleophilic attack at the carbon positions adjacent to ring nitrogens [2]. Unlike carbodiimide-based coupling reagents (e.g., DCC, EDC) that require separate handling and disposal of urea byproducts, 1,3,5-triazine-based condensation systems may offer distinct process advantages in specific industrial settings.

Amide coupling
Class-level
Patented condensing agent for amide formation from carboxylic acid + amine; base/catalyst system
Alternative to carbodiimide reagents; may offer distinct byproduct profiles
Process economics require site-specific validation
Peptide Synthesis Amide Coupling Dehydrating Condensation

High Surface Area MOFs with Boiling-Water Stability

Although direct BET surface area data for the parent 1,3,5-triazine are not applicable (it is a small-molecule solid, not a porous material), derivatives incorporating the 1,3,5-triazine core as a structural scaffold have yielded metal-organic frameworks (MOFs) with quantitatively defined porosity and stability metrics. MOF SXU-121, constructed using the 1,3,5-triazine derivative 5-azacytosine, exhibits a BET specific surface area of 935.5 m²/g and a total pore volume of 0.69 cm³/g without complex activation procedures [1]. Crucially, SXU-121 retains structural stability after 1 day in boiling water, demonstrating the feasibility of 1,3,5-triazine ring derivatives as organic ligands for constructing highly stable MOFs [2]. In a related study, a highly heteroatom-functionalized covalent organic framework based on 1,3,5-triazine achieved a BET surface area of up to 1407 m²/g with a pore volume of 0.97 cm³/g [3]. Additionally, MOF-S1 (based on 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine) displayed a Langmuir surface area of 711 m²/g and a median pore width of approximately 6.5 Å [4].

MOF porosity
Class-level
SXU-121: BET 935.5 m²/g, pore vol. 0.69 cm³/g; triazine-COF: 1407 m²/g; stable after 24 h boiling water
Supports framework-ligand design for high porosity and hydrothermal durability
Parent 1,3,5-triazine used as ligand precursor; data from derivative MOFs
Metal-Organic Frameworks CO₂ Capture Porous Materials

Nucleophilic Substitution Enabled by Electron-Deficient Ring

The resonance energy of 1,3,5-triazine is significantly weaker than that of benzene, rendering the triazine ring electron-deficient and preferentially susceptible to nucleophilic aromatic substitution (S_NAr) rather than electrophilic aromatic substitution [1]. In contrast, benzene (resonance energy approximately 150 kJ/mol) undergoes electrophilic substitution readily but resists nucleophilic attack under standard conditions. This fundamental reactivity divergence enables synthetic transformations on 1,3,5-triazine and its derivatives that are inaccessible or low-yielding with benzene-based analogs. A classic demonstration involves the reaction of sym-triazine with ammonium chloride, which proceeds cleanly to yield formamidine hydrochloride in essentially quantitative yield . Additionally, 1,3,5-triazine has been documented as a useful replacement for hydrogen cyanide (HCN) in the Gattermann reaction for the synthesis of aromatic aldehydes, reacting with nucleophiles such as amines in quinazoline synthesis [2].

Nucleophilic substitution
Class-level
Quantitative yield with NH₄Cl → formamidine HCl; replaces HCN in Gattermann aldehyde synthesis
Enables S_NAr routes incompatible with benzene; critical for electron-deficient core reactivity
Benzene requires harsh conditions for nucleophilic attack
Nucleophilic Aromatic Substitution Heterocyclic Reactivity Synthetic Methodology

Acylamino Derivative Synthesis Under Mild Conditions

Japanese Patent JPH0920761A (assigned to NISSAN CHEMICAL IND LTD) discloses a method for obtaining acylamino-substituted 1,3,5-triazine derivatives under relatively mild reaction conditions in high yield. The process involves reacting a 1,3,5-triazine derivative bearing an amino group (e.g., melamine) with an organic halide (e.g., methyl iodide) in the presence of a Group VIII element catalyst (e.g., palladium chloride-diphenylphosphinobutane), a CO-containing gas, and a base (e.g., sodium carbonate) to acylate at least one amino or mono-substituted amino group on the triazine ring [1]. This methodology is specifically enabled by the unique substitution chemistry of the 1,3,5-triazine core. The resulting acylamino-substituted derivatives are explicitly identified as useful intermediates for fine chemicals, various resin materials, and flame-retarding materials [1].

Acylamino synthesis
Class-level
High-yield mild-condition acylation of melamine-type derivatives using Pd catalyst/CO/base
Patent route to fine chemical and flame-retardant intermediates
Triazine-specific substitution chemistry; yield advantage context-dependent
Acylation Fine Chemical Intermediates Resin Materials

1,3,5-Triazine Priority Research & Industrial Applications


C₃-Symmetric Star Molecules & CTFs

1,3,5-Triazine's C₃ symmetry and planar geometry make it the scaffold of choice for constructing star-shaped molecules, porous covalent triazine frameworks (CTFs), molecular cages, donor–acceptor optoelectronic materials, and multivalent recognition systems . This symmetry is exclusive to 1,3,5-triazine among triazine isomers and is absent in benzene, rendering substitution with alternative cores infeasible for symmetry-dependent architectures [1].

Ligand Synthesis for Hydrothermally Stable MOFs & COFs

Derivatives of 1,3,5-triazine serve as robust organic ligands for constructing MOFs and COFs with quantitatively validated performance. MOF SXU-121 retains structural integrity after 1 day in boiling water and exhibits selective CO₂ adsorption over N₂, with a BET surface area of 935.5 m²/g [2]. Triazine-based COFs achieve BET surface areas up to 1407 m²/g [3]. Procurement of parent 1,3,5-triazine supports synthesis of ligands for frameworks requiring both high porosity and hydrothermal durability.

Electron-Deficient Core for Nucleophilic Aromatic Substitution

The weak resonance energy and electron-deficient character of 1,3,5-triazine facilitate nucleophilic aromatic substitution (S_NAr) reactions that are inefficient or impossible with benzene-based aromatic systems [4]. Documented applications include quantitative conversion to formamidine hydrochloride upon reaction with ammonium chloride and use as an HCN replacement in the Gattermann reaction for aromatic aldehyde synthesis . Researchers and industrial chemists requiring S_NAr reactivity should specify 1,3,5-triazine over electron-rich aromatic alternatives.

Mild-Condition Amide Coupling & Acylation

1,3,5-Triazine is claimed in patent literature as an effective condensing agent for amide bond formation between carboxylic acids and amines [5] and as a precursor for high-yield acylamino-substituted derivatives under mild conditions [6]. These processes may offer distinct process economics or byproduct profiles compared to carbodiimide-based coupling or alternative heterocyclic scaffolds. Industrial procurement for fine chemical and resin intermediate synthesis should prioritize 1,3,5-triazine where triazine-specific reactivity pathways are advantageous.

Application
Selection Property
Validation Focus
Star-shaped molecules & CTFs
C₃ symmetry and planar geometry
Confirm symmetric trisubstitution topology and framework crystallinity
Hydrothermally stable MOF/COF ligands
Triazine-core derived ligands with high BET potential and boiling-water stability
Verify porosity, CO₂ selectivity, and hydrothermal integrity of target framework
Nucleophilic aromatic substitution (S_NAr) chemistry
Electron-deficient ring with low resonance energy
Assess reaction yield and purity in target substitution step vs benzene analogues
Amide coupling & acylation intermediates
Triazine-specific condensing/acylating reactivity
Evaluate process economics and byproduct profile against carbodiimide methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.